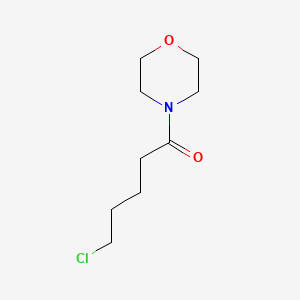
5,6-dihydro-3-phenyl-2h-pyran-2-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-dihydro-3-phenyl-2h-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Another method involves the use of Grignard reagents, where the addition of phenylmagnesium bromide to an α,β-unsaturated ester followed by cyclization produces this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydro-3-phenyl-2h-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, lactones, and dihydropyran derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,6-dihydro-3-phenyl-2h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 5,6-dihydro-3-phenyl-2h-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dihydro-2H-pyran-2-one: Lacks the phenyl group, making it less reactive in certain substitution reactions.
2H-pyran-2-one: The fully unsaturated analog, which exhibits different reactivity due to the absence of hydrogenation.
3,6-dihydro-2H-pyran-2-one: Another structural isomer with distinct chemical properties.
Uniqueness
5,6-dihydro-3-phenyl-2h-pyran-2-one is unique due to the presence of the phenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
CAS-Nummer |
13019-35-7 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI-Schlüssel |
CXBOBBRQOWTQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)





![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)
![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)



![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)


